Ethyl 4-[4-methyl-1,3-dioxo-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate
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Overview
Description
Ethyl 4-[4-methyl-1,3-dioxo-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines elements of purine and imidazole rings, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-methyl-1,3-dioxo-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the preparation of an intermediate compound through a cyclization reaction, followed by esterification to introduce the ethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-methyl-1,3-dioxo-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .
Scientific Research Applications
Ethyl 4-[4-methyl-1,3-dioxo-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the interactions of purine and imidazole derivatives with biological macromolecules.
Industry: It can be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-methyl-1,3-dioxo-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine and imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Uniqueness
What sets Ethyl 4-[4-methyl-1,3-dioxo-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate apart is its unique combination of structural elements from both purine and imidazole rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
Properties
CAS No. |
893960-71-9 |
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Molecular Formula |
C25H25N5O4 |
Molecular Weight |
459.506 |
IUPAC Name |
ethyl 4-[4-methyl-1,3-dioxo-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate |
InChI |
InChI=1S/C25H25N5O4/c1-3-34-23(32)18-9-11-19(12-10-18)28-15-16-29-20-21(26-24(28)29)27(2)25(33)30(22(20)31)14-13-17-7-5-4-6-8-17/h4-12H,3,13-16H2,1-2H3 |
InChI Key |
ZBVGQQXAHXNCSB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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